strontium;dioxido(oxo)silane

描述

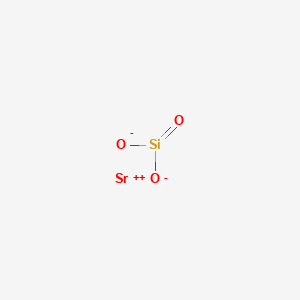

strontium;dioxido(oxo)silane is an inorganic compound with the molecular formula H2O3SiSrThis compound is a salt formed from silicic acid and strontium, and it is characterized by its unique chemical and physical properties .

准备方法

Synthetic Routes and Reaction Conditions

strontium;dioxido(oxo)silane can be synthesized through a reaction between strontium oxide (SrO) and silicic acid (H2SiO3). The reaction typically occurs in an aqueous medium where strontium oxide is dissolved in water to form strontium hydroxide, which then reacts with silicic acid to form the strontium salt of silicic acid.

Industrial Production Methods

Industrial production of silicic acid (H2SiO3), strontium salt (1:1) often involves the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound in its pure form.

化学反应分析

Types of Reactions

strontium;dioxido(oxo)silane can undergo various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water to form silicic acid and strontium hydroxide.

Condensation: It can undergo condensation reactions to form polymeric silicates.

Complexation: It can form complexes with other metal ions or organic ligands.

Common Reagents and Conditions

Common reagents used in reactions with silicic acid (H2SiO3), strontium salt (1:1) include water, acids, and bases. The reactions typically occur under ambient conditions, although some may require elevated temperatures or specific pH levels to proceed efficiently .

Major Products Formed

The major products formed from the reactions of silicic acid (H2SiO3), strontium salt (1:1) include strontium hydroxide, polymeric silicates, and various metal-silicate complexes .

科学研究应用

Key Characteristics:

- Molecular Formula : H₂O₃SiSr

- IUPAC Name : Strontium dioxido(oxo)silane

- Molecular Weight : Approximately 134.63 g/mol

Chemistry

Strontium dioxido(oxo)silane serves as a precursor for synthesizing other strontium-containing compounds. It is utilized in various chemical reactions, including:

- Hydrolysis : Produces silicic acid and strontium hydroxide.

- Condensation : Forms polymeric silicates.

- Complexation : Interacts with metal ions or organic ligands.

| Reaction Type | Products Formed |

|---|---|

| Hydrolysis | Silicic acid, Strontium hydroxide |

| Condensation | Polymeric silicates |

| Complexation | Metal-silicate complexes |

Biology

Research indicates that strontium dioxido(oxo)silane may play a role in biomineralization processes. Its interactions with biological systems are being studied for potential applications in:

- Bone regeneration

- Dental materials

Case studies highlight its efficacy in enhancing bone density and promoting osteoblast activity, which are crucial for bone health.

Medicine

The compound is under investigation for its potential medical applications:

- Bone Regeneration : Studies show that it can stimulate osteogenic differentiation of stem cells, suggesting it may be beneficial in treating osteoporosis.

- Dental Materials : Its properties may enhance the mechanical strength and longevity of dental restorations.

A notable study published in the Journal of Biomedical Materials Research demonstrated that strontium dioxido(oxo)silane improved the bioactivity of dental composites by promoting mineralization.

Industry

In industrial applications, strontium dioxido(oxo)silane is used for:

- The production of ceramics and glass with high-temperature stability.

- Enhancing the durability and performance of coatings and sealants.

作用机制

The mechanism of action of silicic acid (H2SiO3), strontium salt (1:1) involves its ability to interact with various molecular targets and pathways. In biological systems, it can be taken up by cells and incorporated into biomineral structures. The compound’s interactions with cellular components, such as proteins and enzymes, play a crucial role in its effects on biological processes .

相似化合物的比较

Similar Compounds

Silicic acid (H2SiO3), calcium salt (11): Similar in structure but contains calcium instead of strontium.

Silicic acid (H2SiO3), lead (2+) salt (11): Contains lead and has different chemical properties and applications.

Orthosilicic acid (H4SiO4): A different form of silicic acid with distinct properties and uses.

Uniqueness

strontium;dioxido(oxo)silane is unique due to its specific interactions with strontium ions, which impart distinct chemical and physical properties compared to other silicic acid salts. Its applications in biomineralization and potential medical uses highlight its importance in scientific research .

生物活性

Strontium dioxido(oxo)silane (chemical formula: H2O3SiSr) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of bone health and biomineralization. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Overview of Strontium Dioxido(oxo)silane

Strontium dioxido(oxo)silane is synthesized through the reaction of strontium oxide (SrO) with silicic acid (H2SiO3) in aqueous solutions. This compound exhibits unique properties due to the presence of strontium, which is known to play a significant role in bone metabolism and health.

The biological activity of strontium dioxido(oxo)silane can be attributed to several mechanisms:

- Cellular Uptake : Strontium ions can be taken up by cells and incorporated into biomineral structures, influencing bone formation and remodeling processes.

- Osteoblast Differentiation : Research indicates that strontium promotes the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, which are crucial for bone formation and mineralization .

- Matrix Protein Synthesis : The compound enhances the synthesis and deposition of bone matrix proteins, contributing to overall bone strength and integrity .

Bone Health

Strontium has been shown to have a beneficial effect on bone density and strength. It can substitute for calcium in hydroxyapatite crystals within bones, thereby improving their mechanical properties. Studies have demonstrated that strontium dioxido(oxo)silane can stimulate osteogenesis and enhance mineralization in bone tissue .

Case Studies

- Bone Regeneration : In a study involving animal models, the administration of strontium dioxido(oxo)silane led to significant increases in bone mineral density compared to control groups. The mechanism was attributed to enhanced osteoblast activity and reduced osteoclastogenesis, leading to improved bone regeneration .

- Dental Applications : Another investigation focused on the use of strontium dioxido(oxo)silane in dental materials. The compound was found to improve the mechanical properties of dental cements while promoting remineralization processes in demineralized enamel .

Comparative Analysis

To better understand the unique properties of strontium dioxido(oxo)silane, it is useful to compare it with similar compounds:

| Compound | Main Component | Biological Activity | Applications |

|---|---|---|---|

| Strontium Dioxido(oxo)silane | Sr | Promotes osteoblast differentiation; enhances bone density | Bone regeneration; dental materials |

| Calcium Dioxido(oxo)silane | Ca | Supports bone health; less effective than strontium | Bone cement; supplements |

| Orthosilicic Acid | Si | Aids in collagen synthesis; supports connective tissue | Dietary supplements; skin health |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of strontium dioxido(oxo)silane:

- Enhanced Osteogenesis : Research indicates that this compound significantly enhances osteogenic differentiation through activation of specific signaling pathways involved in bone formation .

- Biocompatibility : Strontium dioxido(oxo)silane exhibits favorable biocompatibility profiles, making it suitable for various biomedical applications including implants and scaffolds for tissue engineering .

- Synergistic Effects : When combined with other silicate compounds, strontium dioxido(oxo)silane demonstrates synergistic effects that further enhance its biological activity, particularly in promoting mineralization processes .

属性

IUPAC Name |

strontium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3Si.Sr/c1-4(2)3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQXISIULMTHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrSiO3, O3SiSr | |

| Record name | Strontium silicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Strontium_silicate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065470 | |

| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13451-00-8 | |

| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium silicate(1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。